molecular formula C3H7NO4 B13438534 1,2-Propanediol, 3-nitro- CAS No. 130930-29-9

1,2-Propanediol, 3-nitro-

Cat. No.: B13438534
CAS No.: 130930-29-9
M. Wt: 121.09 g/mol
InChI Key: KNAFKGCUHDGMGE-UHFFFAOYSA-N
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Description

1,2-Propanediol, 3-nitro- is an organic compound with the molecular formula C3H7NO4. It is a derivative of propanediol, where a nitro group is attached to the third carbon atom. This compound is known for its antimicrobial properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Propanediol, 3-nitro- can be synthesized through the bromination of di(hydroxymethyl)nitromethane, which is derived from nitromethane by a nitroaldol reaction . The reaction involves the addition of bromine to di(hydroxymethyl)nitromethane, resulting in the formation of 1,2-Propanediol, 3-nitro-.

Industrial Production Methods: The industrial production of 1,2-Propanediol, 3-nitro- involves the bromination process mentioned above. This method is widely used due to its efficiency and high yield. The reaction is typically carried out at controlled temperatures to ensure the stability of the product .

Chemical Reactions Analysis

Types of Reactions: 1,2-Propanediol, 3-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro alcohols.

    Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

    Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Substitution reactions often require nucleophiles like hydroxide ions (OH-) or amines.

Major Products Formed:

    Oxidation: Nitro alcohols.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Propanediol, 3-nitro- has several applications in scientific research:

Mechanism of Action

The antimicrobial activity of 1,2-Propanediol, 3-nitro- is primarily due to its ability to catalyze the oxidation of thiol groups, such as cysteine, to disulfides. This reaction is accompanied by the rapid consumption of oxygen, where oxygen acts as the final oxidant . This mechanism disrupts the cellular processes of microorganisms, leading to their inhibition or death.

Comparison with Similar Compounds

Uniqueness: 1,2-Propanediol, 3-nitro- is unique due to its nitro group, which imparts antimicrobial properties not found in the other similar compounds. This makes it particularly valuable in applications requiring antimicrobial activity, such as preservatives and disinfectants.

Properties

CAS No.

130930-29-9

Molecular Formula

C3H7NO4

Molecular Weight

121.09 g/mol

IUPAC Name

3-nitropropane-1,2-diol

InChI

InChI=1S/C3H7NO4/c5-2-3(6)1-4(7)8/h3,5-6H,1-2H2

InChI Key

KNAFKGCUHDGMGE-UHFFFAOYSA-N

Canonical SMILES

C(C(CO)O)[N+](=O)[O-]

Origin of Product

United States

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